REACTION_SMILES
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[Br:1][CH2:2][CH2:3][OH:4].[Cl:12][CH2:13][Cl:14].[Cl:5][S:6](=[O:7])(=[O:8])[N:9]=[C:10]=[O:11]>>[CH2:2]1[CH2:3][O:4][C:10](=[O:11])[N:9]1[S:6]([Cl:5])(=[O:7])=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NS(=O)(=O)Cl
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Name
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Type
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product
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Smiles
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O=C1OCCN1S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |